2-Fluoroethyl acrylate

Descripción general

Descripción

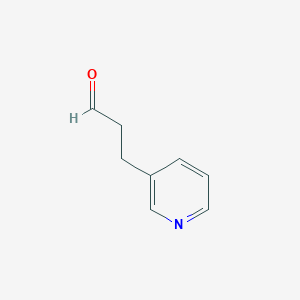

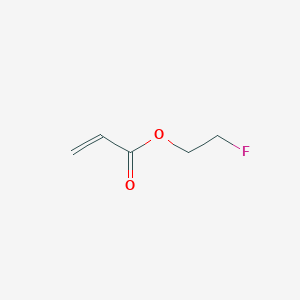

2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .

Synthesis Analysis

Fluorinated acrylate polymers, which include this compound, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

Molecular Structure Analysis

The this compound molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of this compound is 118.11 g/mol .

Chemical Reactions Analysis

The radical polymerization process of reacting acrylic monomers, including this compound, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .

Aplicaciones Científicas De Investigación

Preparación de recubrimientos de poliuretano modificados con flúor

2-Fluoroethyl acrylate se puede utilizar en la preparación de películas de poliuretano acuoso bicomponente (2K WPU) modificadas con flúor . Estas películas se preparan utilizando una emulsión de acrilato modificada con flúor como componente hidroxilo y un poliisocianato modificado hidrofílicamente como agente de curado . Los 2K-WFPUs resultantes tienen una mejor resistencia al agua, estabilidad térmica y propiedades mecánicas .

Uso en recubrimientos de poliuretano acuosos

El compuesto se utiliza en la producción de recubrimientos de poliuretano acuosos. Estos recubrimientos combinan las excelentes propiedades de los recubrimientos de PU solubles en solventes, como la buena resistencia a la abrasión, dureza, flexibilidad y buena resistencia química y a los solventes, con las ventajas de la protección ambiental, compuestos orgánicos volátiles (COV) bajos, bajo costo, alto brillo, excelentes propiedades mecánicas, alta estabilidad térmica y resistencia química .

Aplicación en muebles de madera y acabado automotriz

Los recubrimientos de 2K WPU modificados con flúor, que utilizan this compound, tienen una aplicación potencial en muebles de madera y acabado automotriz . Estos recubrimientos mantienen el mayor nivel de resistencia al impacto, flexibilidad y adhesión .

Uso en polímeros de acrilato para aplicaciones avanzadas

This compound se utiliza en la producción de polímeros de acrilato, que tienen aplicaciones avanzadas como las propiedades del polielectrolito derivado del acrilato dependiente del pH y la clasificación del material polimérico como vidrio acrílico resistente al calor y vidrio antibalístico de policarbonato .

Síntesis de polímeros fluorados

Este compuesto se puede utilizar en la síntesis de polímeros fluorados. Estos polímeros tienen diversas aplicaciones en varios campos .

Producción de materiales funcionales

Las poliolefinas fluoradas tradicionales se pueden modificar mediante métodos químicos para producir materiales funcionales . This compound se puede utilizar en estas modificaciones químicas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Safety and Hazards

While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .

Direcciones Futuras

The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .

Mecanismo De Acción

Target of Action

2-Fluoroethyl acrylate, also known as 2-fluoroethyl prop-2-enoate, is a chemical compound used primarily in the synthesis of polymers and other complex organic compounds . The primary targets of this compound are the molecules that it reacts with in these synthesis reactions. These can include various types of organic compounds, depending on the specific reaction .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with other molecules during the synthesis of polymers . This compound can participate in polymerization reactions, where it reacts with other monomers to form a polymer . The exact nature of these interactions can vary depending on the specific conditions of the reaction and the other compounds involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of polymers . This compound can be incorporated into a polymer chain, affecting the properties of the resulting polymer . The exact pathways affected can vary depending on the specific reaction conditions and the other compounds involved .

Result of Action

The primary result of the action of this compound is the formation of polymers with specific properties . These polymers can have a wide range of uses, depending on their specific properties . For example, they can be used in the production of coatings, adhesives, and various types of materials .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the reaction . These factors can influence both the rate of the reaction and the properties of the resulting polymers .

Análisis Bioquímico

Biochemical Properties

They can act as monomers in polymerization reactions, leading to the formation of high molecular weight polymers

Cellular Effects

The cellular effects of 2-Fluoroethyl acrylate are not well-documented. It is known that acrylates can influence cell function. For instance, they can interact with cellular signaling pathways and affect gene expression

Molecular Mechanism

It is known that acrylates can bind to biomolecules and influence enzyme activity

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized and stored in a solution of hexanes , suggesting that it may be stable under certain conditions.

Transport and Distribution

It is known that acrylates can interact with various transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of a protein can be tied to its function

Propiedades

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)